molecular formula C15H16S2 B12524157 2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane CAS No. 141994-28-7

2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane

Katalognummer: B12524157
CAS-Nummer: 141994-28-7
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: WMFXVKFSLCJUJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms. This particular compound is characterized by the presence of a naphthalene ring substituted with a methyl group and a dithiolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane typically involves the reaction of 6-methylnaphthalene with a suitable dithiolane precursor under specific conditions. One common method involves the use of 1,3-dithiolane-2-thione as the dithiolane precursor. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the dithiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.

    Substitution: The methyl group on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2-(6-methylnaphthalen-2-yl)ethylamine
  • 2-Methyl-2-(6-methylnaphthalen-2-yl)acetaldehyde

Uniqueness

2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties. The combination of the naphthalene ring with the dithiolane moiety makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

141994-28-7

Molekularformel

C15H16S2

Molekulargewicht

260.4 g/mol

IUPAC-Name

2-methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane

InChI

InChI=1S/C15H16S2/c1-11-3-4-13-10-14(6-5-12(13)9-11)15(2)16-7-8-17-15/h3-6,9-10H,7-8H2,1-2H3

InChI-Schlüssel

WMFXVKFSLCJUJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3(SCCS3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.